molecular formula C12H9ClN2O B14184395 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-66-5

9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Cat. No.: B14184395
CAS No.: 917890-66-5
M. Wt: 232.66 g/mol
InChI Key: RRKRJBJIOGDGIV-UHFFFAOYSA-N
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Description

9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 1st position, and a dihydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of 2-(acylethynyl)pyrroles through the cross-coupling of pyrrole rings with acyl (bromo)acetylenes. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrroloquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinase enzymes and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 9th position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

917890-66-5

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

9-chloro-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one

InChI

InChI=1S/C12H9ClN2O/c1-6-5-14-8-2-3-9-12(11(6)8)7(13)4-10(16)15-9/h2-5,14H,1H3,(H,15,16)

InChI Key

RRKRJBJIOGDGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C3=C(C=C2)NC(=O)C=C3Cl

Origin of Product

United States

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